![molecular formula C₉H₁₈N₂O₃S B105208 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime CAS No. 39184-27-5](/img/structure/B105208.png)
3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime
Overview
Description
3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime (hereafter referred to as MMB) is a chemical compound that has been studied for its potential uses in scientific research. It is a highly reactive compound that has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Pesticide Formulation
Thiofanox sulfoxide is primarily used as an analytical standard in pesticide formulations . Its efficacy in agricultural applications is due to its role as an active ingredient in controlling pests that affect crop yield.
Environmental Monitoring
Due to its use in agriculture, Thiofanox sulfoxide is also important in environmental monitoring . It helps in assessing the environmental impact of pesticide use, particularly in water and soil contamination studies.
Analytical Chemistry
In analytical chemistry, Thiofanox sulfoxide serves as a reference compound for chromatographic techniques, such as HPLC and GC, which are suitable for its analysis . This allows for the accurate detection and quantification of the compound in various samples.
Antifungal Research
Derivatives of Thiofanox sulfoxide have been synthesized and evaluated for their antifungal activity . These studies are crucial for developing new antifungal agents that can be used to treat plant diseases.
Chemical Synthesis
The compound’s structure and reactivity make it a valuable intermediate in organic synthesis . It can be used to create a variety of novel compounds with potential applications in medicinal chemistry.
Toxicology Studies
Thiofanox sulfoxide is used in toxicology studies to understand its metabolism, degradation, and potential effects on non-target organisms . This research is vital for evaluating the safety profile of the compound.
Mechanism of Action
Mode of Action
Thiofanox, the parent compound of Thiofanox sulfoxide, is known to be a systemic insecticide and acaricide . It acts as an acetylcholinesterase (AChE) inhibitor , which suggests that Thiofanox sulfoxide might have a similar mode of action.
Biochemical Pathways
Given that Thiofanox is an AChE inhibitor , it can be inferred that Thiofanox sulfoxide might affect the cholinergic pathways, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.
Action Environment
Thiofanox sulfoxide is considered to have high leachability and is very mobile in the environment . This suggests that environmental factors such as soil composition and rainfall could significantly influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
[(Z)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)7(6-15(5)13)11-14-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMRMVVMKCKWFL-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N/OC(=O)NC)/CS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016526 | |
Record name | Thiofanox sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime | |
CAS RN |
39184-27-5 | |
Record name | Thiofanox sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039184275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiofanox sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiofanox-sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.